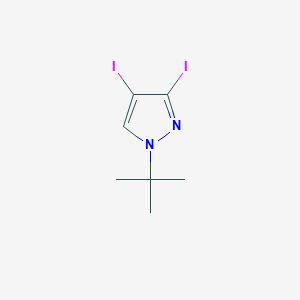

1-tert-butyl-3,4-diiodo-1H-pyrazole

Beschreibung

Significance of the Pyrazole (B372694) Heterocyclic Core in Chemical Synthesis and Advanced Materials

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemistry. orgsyn.orgnih.gov Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry, leading to the development of numerous drugs. rsc.orgarkat-usa.org Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, serving as effective pesticides and herbicides. orgsyn.orgrsc.org In the realm of materials science, the pyrazole core is incorporated into novel materials such as luminescent compounds and conducting polymers, highlighting its versatility. orgsyn.orguni.lu

Contextualizing Diiodopyrazoles within Organohalogen Chemistry

Organohalogen compounds, particularly those containing iodine, are highly valued synthetic intermediates. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making organoiodides excellent substrates for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov Diiodinated heterocycles like diiodopyrazoles are particularly powerful building blocks. They offer two reactive sites for sequential or double functionalization, enabling the construction of complex molecular architectures from a single, well-defined precursor. This dual reactivity is crucial for synthesizing disubstituted pyrazoles with diverse functionalities or for creating extended, conjugated systems. acs.org

Rationale for Focused Research on 1-tert-butyl-3,4-diiodo-1H-pyrazole

The specific structure of this compound makes it a compound of considerable synthetic interest. The rationale for its study is threefold:

Versatile Synthetic Handle: The two iodine atoms at the 3- and 4-positions serve as versatile leaving groups for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkynyl, and other organic fragments. acs.org

Regiocontrol and Solubility: The bulky tert-butyl group at the N1 position serves two key purposes. It enhances solubility in common organic solvents, simplifying reaction setup and purification. Furthermore, it provides steric hindrance that can influence the regioselectivity of certain reactions and prevents the complications that can arise from the acidic N-H proton present in unprotected pyrazoles. orgsyn.orgnih.gov

Monomer for Advanced Materials: As a difunctional molecule, it is an ideal candidate for use as a monomer in step-growth polymerization reactions, such as Suzuki or Sonogashira polycondensation, to produce novel pyrazole-based polymers with potentially valuable thermal and electronic properties. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10I2N2 |

|---|---|

Molekulargewicht |

375.98 g/mol |

IUPAC-Name |

1-tert-butyl-3,4-diiodopyrazole |

InChI |

InChI=1S/C7H10I2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 |

InChI-Schlüssel |

WHHUQDVWAIYDRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)N1C=C(C(=N1)I)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Tert Butyl 3,4 Diiodo 1h Pyrazole

Strategies for the Construction of the Diiodopyrazole Scaffold

The formation of the 3,4-diiodopyrazole core is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: the direct iodination of a pre-formed pyrazole (B372694) ring or the cyclocondensation of precursors already bearing the iodine atoms.

Regioselective Iodination Approaches for Pyrazole Derivatives

The direct iodination of the pyrazole ring is a common method for introducing iodine atoms. Electrophilic iodination of the pyrazole nucleus typically occurs at the C4 position. However, achieving di-iodination at the C3 and C4 positions requires specific strategies.

One plausible route involves the initial synthesis of 1H-pyrazole, which can then be subjected to iodination. The regioselectivity of iodination is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring. For instance, the use of iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of 4-iodopyrazoles. researchgate.net Achieving 3,4-di-iodination often requires more forcing conditions or a multi-step process.

A key intermediate, 3,4-diiodo-1H-pyrazole , has been synthesized and utilized in further reactions. acs.org While the direct, one-pot di-iodination of unsubstituted pyrazole is challenging, this intermediate serves as a crucial building block. The synthesis of this di-iodinated pyrazole allows for subsequent functionalization, such as the introduction of the tert-butyl group.

The general methods for the direct iodination of pyrazoles often employ elemental iodine under oxidative conditions. researchgate.net Various iodinating reagents and systems have been explored, including N-iodosuccinimide (NIS), a combination of potassium iodate (B108269) (KIO3) and diphenyl diselenide, and iodine with hydrogen peroxide in water, which offers a greener alternative. organic-chemistry.org The choice of reagent and conditions is critical for controlling the regioselectivity of the iodination.

Cyclocondensation and Ring-Forming Reactions for Substituted Pyrazoles

An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors that already contain the desired iodine substituents. The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental to this approach. mdpi.com This method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

Multicomponent reactions (MCRs) also offer an efficient pathway to substituted pyrazoles, where several starting materials react in a single step to form the final product. nih.gov These methods have been extended to the synthesis of a variety of complex pyrazole derivatives.

Introduction of the tert-Butyl Substituent

The introduction of the sterically demanding tert-butyl group at the N1 position of the pyrazole ring is a key transformation in the synthesis of the target molecule.

N-Alkylation Methodologies utilizing tert-Butyl Moieties (e.g., tert-butylhydrazine (B1221602) hydrochloride)

A primary method for introducing the N-tert-butyl group is through the cyclocondensation reaction using tert-butylhydrazine hydrochloride . orgsyn.org This reagent can react with a suitable 1,3-dielectrophile to form the 1-tert-butylpyrazole ring directly. This approach is advantageous as it establishes the desired N-substituent in the ring-forming step. For example, the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) is a known method for preparing 1-tert-butyl-5-aminopyrazole derivatives. orgsyn.org

Alternatively, if the 3,4-diiodopyrazole scaffold is prepared first, the tert-butyl group can be introduced via N-alkylation. This would involve the reaction of 3,4-diiodo-1H-pyrazole with a tert-butylating agent, such as tert-butyl bromide or di-tert-butyl dicarbonate (B1257347) under basic conditions. The reaction of 1H-pyrazoles with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) is a general procedure for the synthesis of N-Boc protected pyrazoles, which in this case would be an N-tert-butyl derivative. acs.org

Considerations for Regioselectivity and Yield Optimization

When introducing the tert-butyl group via N-alkylation of a pre-existing pyrazole, regioselectivity is a critical consideration. Pyrazoles have two ring nitrogen atoms, and alkylation can potentially occur at either N1 or N2. In the case of 3,4-diiodopyrazole, the electronic and steric environment around the two nitrogens will influence the site of alkylation. The bulky tert-butyl group is expected to preferentially attack the less sterically hindered nitrogen atom.

Optimizing the yield of the desired 1-tert-butyl-3,4-diiodo-1H-pyrazole requires careful control of reaction parameters. In cyclocondensation reactions, the choice of solvent, temperature, and catalyst can significantly impact the efficiency and regioselectivity of the ring formation. mdpi.com For N-alkylation reactions, the choice of base, alkylating agent, and solvent are crucial factors. For instance, in the N-alkylation of pyrazoles, various bases such as sodium hydride, potassium carbonate, and triethylamine are commonly used, and the optimal choice depends on the specific substrate and alkylating agent.

Protective Group Chemistry in Diiodopyrazole Synthesis

In multi-step syntheses of complex molecules like this compound, protecting groups can play a crucial role. A protecting group is a temporary modification of a functional group to prevent it from reacting in a subsequent step.

In the context of diiodopyrazole synthesis, the N-H group of the pyrazole ring is often protected during certain transformations. For example, the N-H group can be protected with an ethoxyethyl (EtOEt) group or a tert-butyloxycarbonyl (Boc) group. acs.org The Boc group is introduced by reacting the pyrazole with di-tert-butyl dicarbonate. acs.org These protecting groups can be removed under specific conditions to regenerate the N-H group for further reaction. The use of a protecting group can be essential to control the regioselectivity of subsequent reactions, such as metal-halogen exchange or cross-coupling reactions, by directing the reaction to a specific position on the pyrazole ring. acs.org

The following table summarizes the key reactants and intermediates in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 1H-Pyrazole | Starting material for iodination |

| Iodine | Reagent for iodination |

| Ceric ammonium nitrate (CAN) | Oxidizing agent for iodination |

| 3,4-Diiodo-1H-pyrazole | Key intermediate |

| tert-Butylhydrazine hydrochloride | Reagent for introducing the tert-butyl group |

| tert-Butyl bromide | Alkylating agent |

| Di-tert-butyl dicarbonate | Reagent for introducing the Boc protecting group or tert-butyl group |

| Triethylamine | Base for N-alkylation/protection |

| Ethoxyethyl (EtOEt) group | Protecting group for the pyrazole N-H |

| tert-Butyloxycarbonyl (Boc) group | Protecting group for the pyrazole N-H |

Strategies for N-H Protection (e.g., Ethoxyethyl, Boc Anhydride)

The protection of the pyrazole N-H is often a necessary step to control regioselectivity and prevent unwanted side reactions during subsequent functionalization. rsc.orgresearchgate.net Two common protecting groups employed in pyrazole chemistry are the ethoxyethyl group and the tert-butoxycarbonyl (Boc) group. arkat-usa.orgresearchgate.netjapsonline.com

The ethoxyethyl group can be introduced by reacting the N-H pyrazole with ethyl vinyl ether. researchgate.netcrossref.org This method provides a convenient route to N-protected pyrazoles. For instance, 3,4-diiodo-1H-pyrazole can be reacted with ethyl vinyl ether to yield 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole. arkat-usa.org This protection strategy has been shown to be effective for a variety of substituted iodopyrazoles. arkat-usa.orgresearchgate.net

Boc anhydride (di-tert-butyl dicarbonate, Boc₂O) is another widely used reagent for the N-protection of pyrazoles. rsc.orgjapsonline.comrsc.org The reaction is typically carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). japsonline.comrsc.org This method is generally high-yielding and compatible with various functional groups. japsonline.comrsc.org The Boc group is stable under basic conditions but can be readily cleaved with acid. rsc.orgrsc.org A general procedure involves dissolving the pyrazole in a solvent like dichloromethane, adding the base and Boc₂O, and stirring at room temperature until the reaction is complete. arkat-usa.orgrsc.org

| Protecting Group | Reagent | Typical Conditions |

| Ethoxyethyl | Ethyl vinyl ether | Catalytic acid or heat arkat-usa.orgresearchgate.net |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, DIPEA), catalyst (e.g., DMAP), room temperature japsonline.comrsc.org |

Investigation of Protecting Group Migration and Control in Multi-substituted Pyrazoles

In multi-substituted pyrazoles, the potential for protecting group migration between the two nitrogen atoms of the pyrazole ring is a critical consideration. researchgate.netmdpi.com This phenomenon, also known as annular tautomerism, can lead to a mixture of regioisomers, complicating synthetic outcomes. mdpi.com The position of the protecting group is influenced by the nature and position of other substituents on the pyrazole ring. mdpi.com

Studies have shown that the migration of the ethoxyethyl protecting group can occur in substituted iodopyrazoles. arkat-usa.orgresearchgate.net The distribution of the resulting isomers is dependent on the reaction conditions and the substitution pattern of the pyrazole. For example, in the synthesis of N-ethoxyethyl protected iodopyrazoles, careful control of reaction temperature can influence the selectivity of substitution. researchgate.net

Similarly, while the Boc group is generally considered stable, its position on the pyrazole ring can be directed by the synthetic strategy. For instance, in the synthesis of a di-Boc protected pyrazole, the first Boc group may preferentially attach to one nitrogen, and the second to the other, depending on the reaction conditions and the presence of activating or deactivating groups on the pyrazole ring. nih.gov The choice of base and solvent can play a significant role in controlling the regioselectivity of the protection reaction. nih.gov Understanding and controlling these migrations are essential for achieving the desired substitution pattern in the final product.

Advanced Functionalization Reactions of this compound and its Derivatives

The presence of two iodine atoms in this compound makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C3 and C4 positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly useful for introducing alkyne moieties onto the pyrazole core. arkat-usa.orgresearchgate.net

The Sonogashira coupling of iodo-substituted pyrazoles, including derivatives of this compound, with terminal alkynes proceeds under mild conditions, typically in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of the halogens follows the order I > Br > Cl, making the diiodo-pyrazole an excellent substrate for this transformation. youtube.com This reaction has been successfully applied to synthesize various alkynyl-substituted pyrazoles. arkat-usa.orgresearchgate.net

Table of Sonogashira Coupling Reaction Components:

| Component | Role | Example |

|---|---|---|

| Substrate | Aryl/Vinyl Halide | This compound |

| Coupling Partner | Terminal Alkyne | Phenylacetylene |

| Catalyst | Palladium Complex | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | Copper(I) Salt | CuI |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used to introduce aryl or heteroaryl groups onto the pyrazole scaffold. umich.edunih.gov

The Suzuki-Miyaura coupling of iodopyrazoles, including derivatives of this compound, with various boronic acids can be achieved under mild conditions. nih.gov The reaction typically employs a palladium catalyst, such as those derived from SPhos or XPhos ligands, and a base like potassium phosphate. nih.gov The presence of the N-H group in unprotected pyrazoles can sometimes inhibit the catalytic cycle, but the use of N-protected pyrazoles like the 1-tert-butyl derivative circumvents this issue, leading to efficient arylation. nih.gov This methodology has been successfully used to synthesize a variety of aryl-substituted pyrazoles. umich.edunih.gov

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. nih.govorganic-chemistry.org This reaction offers a powerful tool for forming carbon-carbon bonds and has been applied to the functionalization of various heterocyclic systems. nih.govorganic-chemistry.org

While less commonly reported for this compound specifically, the Negishi coupling is a viable strategy for the alkylation and arylation of iodinated pyrazoles. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable ligand. organic-chemistry.org The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. The Negishi coupling is known for its high functional group tolerance, making it a valuable method for the late-stage functionalization of complex molecules containing the pyrazole core. nih.govorganic-chemistry.org Copper-catalyzed Negishi-type couplings have also been developed as a more cost-effective alternative to palladium. organic-chemistry.org

Organometallic Chemistry: Grignard and Organolithium Reagent Reactivity

The presence of two carbon-iodine bonds on the pyrazole ring of this compound makes it an ideal substrate for organometallic reactions. Both Grignard and organolithium reagents can be used to generate nucleophilic pyrazole species through metal-halogen exchange. libretexts.org These reactions are typically fast and provide a powerful method for creating new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic scaffold. The bulky tert-butyl group at the N1 position provides steric shielding and enhances the solubility of the molecule and its derivatives in organic solvents.

Regioselective Halogen-Magnesium Exchange Reactions

The reaction of diiodopyrazoles with Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), proceeds via a halogen-magnesium exchange mechanism. For substrates containing both a C3-iodo and a C4-iodo group, the exchange is highly regioselective. Research on analogous N-substituted 3,4-diiodo-1H-pyrazoles has shown that the iodine atom at the C4 position is significantly more reactive towards this exchange than the iodine at the C3 position. This preferential reactivity is attributed to the electronic environment of the pyrazole ring.

This regioselectivity allows for the formation of a C4-Grignard reagent, specifically 1-tert-butyl-3-iodo-1H-pyrazol-4-ylmagnesium halide, as the primary organometallic intermediate. This intermediate can then be trapped in situ with a variety of electrophiles. For example, quenching the reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup would yield the corresponding C4-aldehyde. This selective functionalization leaves the C3-iodo group intact for subsequent transformations.

| Reactant | Reagents | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| This compound | 1. i-PrMgCl, THF 2. Electrophile | 1-tert-butyl-3-iodo-1H-pyrazol-4-ylmagnesium chloride | DMF | 1-tert-butyl-3-iodo-1H-pyrazole-4-carbaldehyde |

| This compound | 1. i-PrMgCl, THF 2. Electrophile | 1-tert-butyl-3-iodo-1H-pyrazol-4-ylmagnesium chloride | CO2 | 1-tert-butyl-3-iodo-1H-pyrazole-4-carboxylic acid |

| This compound | 1. i-PrMgCl, THF 2. Electrophile | 1-tert-butyl-3-iodo-1H-pyrazol-4-ylmagnesium chloride | (CH3)2S2 | 1-tert-butyl-3-iodo-4-(methylthio)-1H-pyrazole |

Ortho-Lithiation and Subsequent Quenching

In the context of substituted aromatics, ortho-lithiation typically refers to the deprotonation of a C-H bond adjacent to a directing metalation group (DMG). wikipedia.orguwindsor.ca For this compound, the most acidic proton is at the C5 position. However, direct deprotonation at this site using common organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is not the favored reaction pathway.

Instead, the high reactivity of organolithium reagents towards halogens leads to a rapid lithium-halogen exchange. mt.comnih.gov This exchange is kinetically controlled and occurs much faster than deprotonation of the C5-H bond. harvard.edu Consistent with the reactivity observed in halogen-magnesium exchange, the lithium-halogen exchange is expected to occur regioselectively at the more reactive C4 position. The rate of exchange follows the trend I > Br > Cl, making the diiodo-pyrazole an excellent substrate for this transformation. princeton.edu

The reaction of this compound with an alkyllithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like THF would generate the 1-tert-butyl-3-iodo-4-lithio-1H-pyrazole intermediate. This highly nucleophilic species can then be quenched with a wide array of electrophiles to install various functional groups at the C4 position, mirroring the utility of the Grignard reagent but often with enhanced reactivity. numberanalytics.com

Derivatization Pathways and Scope for Elucidating Structure-Reactivity Relationships

The regioselective generation of organometallic intermediates at the C4 position of this compound opens up numerous derivatization pathways. By choosing an appropriate electrophile, a diverse library of C4-substituted, C3-iodinated pyrazoles can be synthesized. masterorganicchemistry.com This selective, single-site modification is a powerful tool for building molecular complexity.

The true synthetic potential is realized in the subsequent use of these products. The resulting 1-tert-butyl-3-iodo-4-substituted-1H-pyrazole derivatives are themselves valuable intermediates. The remaining iodine atom at the C3 position can be targeted in a second functionalization step, often using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings).

This stepwise approach allows for the systematic introduction of different substituents at the C4 position and the subsequent study of their influence on the reactivity of the C3 position. For instance, one can investigate how the electronic (electron-donating vs. electron-withdrawing) and steric properties of the C4-substituent affect the rate and yield of a Suzuki coupling at the C3-iodo position. This provides a clear avenue for elucidating structure-reactivity relationships within this important heterocyclic system.

| Organometallic Intermediate at C4 | Electrophile | Resulting Functional Group at C4 | Resulting Scaffold for Further Study |

|---|---|---|---|

| -MgX or -Li | Aldehydes/Ketones (e.g., benzaldehyde) | Secondary/Tertiary Alcohol | 1-tert-butyl-4-(hydroxy(phenyl)methyl)-3-iodo-1H-pyrazole |

| -MgX or -Li | Isocyanates (e.g., PhNCO) | Amide | 1-tert-butyl-3-iodo-N-phenyl-1H-pyrazole-4-carboxamide |

| -MgX or -Li | Chlorotrimethylsilane (TMSCl) | Silyl | 1-tert-butyl-3-iodo-4-(trimethylsilyl)-1H-pyrazole |

| -MgX or -Li | Iodine (I2) | Iodo (no net change) | This compound |

| -MgX or -Li | Allyl bromide | Allyl | 4-allyl-1-tert-butyl-3-iodo-1H-pyrazole |

Computational Studies of Intermolecular Interactions and Non-Covalent Bonding

Quantification of Halogen Bond Strength and Directionality

The iodine substituents on the pyrazole ring of this compound are expected to be significant participants in halogen bonding, a non-covalent interaction that can play a crucial role in the formation of supramolecular structures. Computational chemistry provides powerful tools to quantify the strength and directionality of these bonds.

Theoretical studies on similar halogenated heterocyclic compounds often employ high-level quantum mechanical calculations, such as Møller–Plesset second-order perturbation theory (MP2) and density functional theory (DFT), to model these interactions. nih.gov These methods can be used to calculate the interaction energies between the diiodopyrazole and a halogen bond acceptor. The directionality of the halogen bond, which is a key characteristic, can be analyzed by examining the C–I···A angle (where A is the halogen bond acceptor atom), which typically approaches linearity (180°).

Future computational studies on this compound would likely involve the following:

Dimer Model Calculations: Modeling a dimer of the pyrazole or its interaction with a Lewis base to calculate the binding energy.

Electrostatic Potential Mapping: Calculating the molecular electrostatic potential (MEP) surface to identify the electropositive region (σ-hole) on the iodine atoms, which is indicative of their ability to act as halogen bond donors.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the bond critical points (BCPs) between the iodine and the acceptor atom, providing information about the nature and strength of the interaction. nih.gov

A representative, though hypothetical, data table for such a study is presented below to illustrate the expected outputs.

Table 1: Hypothetical Halogen Bond Parameters for this compound Dimers

| Dimer Configuration | Interaction Energy (kcal/mol) | I···N Distance (Å) | C–I···N Angle (°) |

|---|---|---|---|

| Head-to-tail | -5.2 | 3.10 | 175.2 |

Modeling of Supramolecular Assemblies and Crystal Packing

The interplay of halogen bonds, hydrogen bonds (if applicable), and van der Waals forces dictates the arrangement of molecules in the solid state. Computational modeling is instrumental in understanding and predicting the supramolecular assemblies and crystal packing of compounds like this compound.

While the specific crystal structure of this compound is not documented in the searched literature, studies on similar halogenated pyrazoles have revealed common packing motifs. For instance, 4-iodo-1H-pyrazole is known to form catemeric structures through N–H···N hydrogen bonds. mdpi.com The introduction of a bulky tert-butyl group and an additional iodine atom in this compound would significantly alter these packing arrangements.

Computational approaches to predict crystal packing include:

Periodic DFT Calculations: These calculations take into account the repeating nature of the crystal lattice to determine the most stable packing arrangement.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a large number of molecules, providing insights into the self-assembly process.

A hypothetical data table summarizing potential crystallographic data is shown below.

Table 2: Hypothetical Crystal Packing Parameters for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

|---|

Conformational Analysis and Tautomeric Equilibrium Studies

The flexibility of the tert-butyl group and the potential for tautomerism in the pyrazole ring are key aspects of the molecular structure of pyrazole derivatives.

Conformational Analysis: The tert-butyl group can rotate around the C-N single bond, leading to different conformers with varying steric energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the tert-butyl group and calculating the energy at each step. This allows for the identification of the global minimum energy conformation. nih.gov

Tautomeric Equilibrium: For N-unsubstituted pyrazoles, annular tautomerism is a significant phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.govresearchgate.netnih.govresearchgate.net However, for this compound, the presence of the tert-butyl group at the N1 position precludes this type of tautomerism. Other forms of tautomerism are theoretically possible but are generally high in energy for this class of compounds. Theoretical calculations are crucial for determining the relative energies of any potential tautomers and confirming the stability of the 1-substituted isomer. mdpi.com

A hypothetical data table illustrating the results of a conformational analysis is presented below.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | 60 | 0.0 |

Applications in Palladium Catalyzed Cross Coupling Reactions

Utility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most robust methods for forming carbon-carbon bonds. nih.gov Halogenated pyrazoles are effective substrates in these reactions. rsc.org this compound is an excellent candidate for Suzuki-Miyaura coupling due to the high reactivity of the C-I bonds. This allows for coupling with a wide range of aryl- and vinyl-boronic acids or esters under relatively mild conditions. The presence of two iodine atoms offers the potential for either mono- or di-substitution by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, providing access to a diverse library of 3,4-disubstituted pyrazoles.

| Component | Example |

|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(dppf), or advanced pre-catalysts like XPhos Pd G2 rsc.org |

| Base | K2CO3, Cs2CO3, K3PO4nih.gov |

| Solvent | Dioxane/Water, Toluene, DMF |

| Temperature | 60-110 °C |

Role in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, and it is particularly efficient with iodo-substituted substrates. organic-chemistry.org This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes. The application of Sonogashira coupling to iodopyrazole derivatives is well-documented, providing a direct route to alkynyl-substituted pyrazoles. researchgate.netumich.edu this compound can be coupled with various terminal alkynes, such as phenylacetylene, to furnish mono- or di-alkynylated products. These products are valuable intermediates for creating more complex heterocycles or for use in materials science as conjugated building blocks. nih.gov

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(OAc)2 |

| Copper Co-catalyst | CuI (Copper(I) iodide) |

| Base/Solvent | Triethylamine (B128534) (Et3N), Diisopropylamine (DIPA) |

| Temperature | Room Temperature to 80 °C |

Utility in the Synthesis of Advanced Materials

Precursor for Pyrazole-Based Polymers and Oligomers

Polymers incorporating heterocyclic units in their backbone often exhibit enhanced thermal stability and unique optoelectronic properties. Polypyrazoles have been synthesized through various methods, including the cycloaddition of bis-diazo compounds with diynes. nih.gov An alternative and highly versatile approach is through iterative cross-coupling reactions. This compound is an ideal AB-type monomer for this purpose. For instance, after converting one iodo group to a boronic ester, the resulting molecule can undergo intramolecular Suzuki polycondensation. Alternatively, it can be used in polycondensation reactions with di-boronic acids or di-alkynes to produce fully conjugated polypyrazoles. researchgate.net

Potential Applications in Organic Electronics and Material Science

Pyrazole-based polymers and materials have shown potential in several advanced applications. Their conjugated backbones can facilitate charge transport, making them candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of various side chains via cross-coupling onto the polymer backbone allows for the fine-tuning of solubility, morphology, and electronic properties. Furthermore, pyrazole-containing materials are known to exhibit strong luminescence, suggesting applications as sensors or in lighting technologies. rsc.orgnih.gov The high thermal stability reported for polypyrazoles makes them suitable for applications requiring robust materials. nih.gov

Investigation of Intermolecular Interactions in 1 Tert Butyl 3,4 Diiodo 1h Pyrazole Systems

Supramolecular Self-Assembly Driven by Halogen Bonding

The specific and directional nature of halogen bonds makes them an excellent tool for programming the self-assembly of molecules into predictable and stable supramolecular architectures. nih.govnih.gov In the case of diiodopyrazoles, the two iodine atoms can act as divergent halogen bond donors, enabling the formation of extended one-dimensional chains, two-dimensional networks, or more complex three-dimensional structures. rsc.orgresearchgate.net

The rational design of halogen-bonded supramolecular structures relies on a few key principles. The primary consideration is the use of molecular building blocks, or synthons, that possess well-defined and predictable interaction patterns. nih.gov In this context, 1-tert-butyl-3,4-diiodo-1H-pyrazole can be considered a synthon where the diiodo-pyrazole moiety provides specific vectors for halogen bonding.

The key design elements include:

Strength and Directionality: Utilizing the inherent strength and high directionality of iodine-mediated halogen bonds to control the geometry of the resulting assembly. nih.govnih.gov

Symmetry and Stoichiometry: Controlling the symmetry of the building blocks and the stoichiometry of the components in co-crystals to guide the formation of desired network topologies.

Interaction Hierarchy: Understanding and leveraging the interplay between halogen bonds and other non-covalent interactions to create complex and functional materials. nih.gov

By applying these principles, it is possible to engineer crystalline materials with specific topologies and properties, driven by the precise and reliable nature of halogen bonding. researchgate.net

Table of Intermolecular Interactions in Halogenated Pyrazoles

| Interaction Type | Donor | Acceptor | Typical Geometry | Relative Strength |

| Halogen Bond | C-I | N (pyrazole), O (carbonyl), Halogen, π-system | Linear (R-I···A angle ≈ 180°) | Strong, Directional |

| Halogen Bond | C-Br | N (pyrazole), O (carbonyl), Halogen | Linear (R-Br···A angle ≈ 180°) | Moderate, Directional |

| Hydrogen Bond | N-H (in unsubstituted pyrazoles) | N (pyrazole), O (carbonyl) | Linear (N-H···A angle ≈ 180°) | Moderate to Strong |

| π–π Stacking | Pyrazole (B372694) Ring | Pyrazole Ring | Parallel or T-shaped | Weaker, Less Directional |

| van der Waals | All atoms | All atoms | Non-directional | Weak, Collective |

Applications in Crystal Engineering for Tailored Solid-State Structures

The strategic placement of iodine and a bulky tert-butyl group on the pyrazole ring makes this compound a valuable building block in crystal engineering. The predictable nature of halogen bonds, where the iodine atoms act as halogen bond donors, allows for the rational design of supramolecular architectures. Researchers can utilize these interactions to construct one-, two-, or three-dimensional networks with desired topologies and properties.

| Interaction Type | Key Structural Feature | Application in Crystal Engineering |

|---|---|---|

| Halogen Bonding | C-I bonds at positions 3 and 4 | Directional control for the assembly of supramolecular networks. |

| Steric Hindrance | tert-butyl group at position 1 | Influences molecular packing and prevents dense structures. |

Other Relevant Non-Covalent Interactions

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| C-H (tert-butyl) | Iodine | Weak Hydrogen Bond | Contributes to crystal packing and lattice energy. |

| C-H (pyrazole ring) | Iodine | Weak Hydrogen Bond | Influences the orientation of molecules within the crystal. |

The aromatic pyrazole ring in this compound can participate in π-stacking interactions. nih.gov These interactions occur when the π-orbitals of adjacent pyrazole rings overlap, leading to an attractive force. The geometry of this stacking can be either face-to-face or offset (slipped-stacking). The presence of the bulky tert-butyl group and the large iodine atoms can influence the type and extent of π-stacking. These interactions are crucial in stabilizing the crystal structure and can influence the electronic properties of the material. The ability to tailor π-stacking by modifying substituents on the pyrazole ring is a key strategy in the design of functional organic materials. nih.govresearchgate.net

Advanced Research Applications of 1 Tert Butyl 3,4 Diiodo 1h Pyrazole

Role as Versatile Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. 1-tert-butyl-3,4-diiodo-1H-pyrazole exemplifies such a building block due to the strategic placement of its functional groups, which allows for selective and sequential chemical transformations. The diiodo-substitution, in particular, offers two distinct reaction sites, enabling the regioselective synthesis of a wide array of derivatives through reactions like palladium-catalyzed cross-couplings. researchgate.net The tert-butyl group provides steric bulk and influences the electronic properties of the pyrazole (B372694) ring, while also serving as a protecting group that can be removed under certain conditions. orgsyn.org

The di-iodinated pyrazole core of this compound is an ideal starting point for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. The two iodine atoms can undergo a variety of cyclization reactions to form bicyclic or polycyclic structures.

For instance, iodo-substituted pyrazoles serve as key intermediates for creating pyrazole-annulated architectures. researchgate.net Synthetic strategies often involve transition-metal-catalyzed reactions to construct new rings fused to the pyrazole core. researchgate.net The general approach involves the reaction of a di-functionalized pyrazole with a suitable partner that can react with both iodo-groups to close a ring. This can lead to the formation of systems like pyrazolo[3,4-b]pyridines or other complex fused heterocycles. nih.gov

A general synthetic pathway could involve a sequential Sonogashira coupling followed by an intramolecular cyclization, or a double coupling reaction with a di-functionalized reagent. The versatility of iodo-pyrazoles as precursors is well-documented, making this compound a promising candidate for the exploration of new chemical space in fused heterocyclic chemistry. researchgate.netarkat-usa.org

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reagent | Reaction Type | Potential Fused System |

|---|---|---|

| 2-Aminophenylacetylene | Sonogashira coupling / Intramolecular cyclization | Pyrazolo[3,4-b]quinolines |

| Hydrazine (B178648) | Condensation | Pyrazolo[3,4-c]pyridazine |

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Pyrazole derivatives have shown a wide range of biological activities, and modifying the substituents on the pyrazole ring is a common strategy for optimizing drug candidates and understanding their structure-activity relationships (SAR). nih.govrsc.org

This compound is an excellent scaffold for SAR studies for several reasons:

Defined Core: The pyrazole ring provides a rigid and well-defined core structure. nih.gov

Tunable Substituents: The two iodine atoms at positions 3 and 4 can be replaced with a vast array of different functional groups using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic variation of steric, electronic, and lipophilic properties to study their effect on biological activity. researchgate.netrsc.org

Steric Influence: The tert-butyl group at the N1 position provides a significant steric presence which can influence the binding mode of the molecule to its target and can also improve metabolic stability. mdpi.com

By synthesizing a library of compounds derived from this compound with diverse substituents at the 3- and 4-positions, researchers can systematically probe the chemical space around the pyrazole core to identify key interactions with a biological target and optimize for potency and selectivity. nih.govnih.gov

Development in Materials Science and Functional Materials

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science. mdpi.com The incorporation of pyrazole units into larger molecular architectures can lead to materials with interesting photophysical, electronic, and self-assembly properties.

While direct applications of this compound in conductive materials and liquid crystals are not yet widely reported, the potential exists based on the properties of related pyrazole systems. Pyrazole-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), suggesting that they possess relevant electronic properties. arkat-usa.org The diiodo-functionality of this compound allows for its incorporation into conjugated systems through cross-coupling reactions, which is a key design principle for organic conductive materials.

The rigid, planar nature of the pyrazole ring, combined with the ability to attach long alkyl or other mesogenic groups at the 3- and 4-positions (via the iodo-substituents), could potentially lead to the formation of liquid crystalline phases. The tert-butyl group would influence the packing and intermolecular interactions of these potential liquid crystals.

The di-functional nature of this compound makes it a highly suitable monomer for polymerization reactions. Through polycondensation reactions, such as palladium-catalyzed polycouplings, this molecule can be used to create novel polymers with a pyrazole unit in the main chain. The properties of these polymers could be tuned by the choice of the co-monomer.

Table 2: Potential Polymerization Reactions with this compound

| Co-monomer | Polymerization Type | Potential Polymer Class |

|---|---|---|

| Aromatic diboronic acid | Suzuki Polycondensation | Poly(phenylene-pyrazole)s |

| Terminal dialkyne | Sonogashira Polycondensation | Poly(arylene-ethynylene)s |

Furthermore, pyrazole derivatives can be used as dopants in polymers to modify their properties. The electronic characteristics of the pyrazole ring could influence the conductivity or photophysical properties of the host polymer. The tert-butyl group would affect the solubility and miscibility of the dopant within the polymer matrix. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-<i>tert</i>-butyl-3,4-diiodo-1<i>H</i>-pyrazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation of a pyrazole precursor. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under inert atmospheres. Temperature control (0–25°C) is critical to avoid over-iodination or decomposition . Copper-catalyzed "click chemistry" strategies, as seen in analogous pyrazole derivatives, may also be adapted for regioselective iodination .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve the dihedral angles between the pyrazole ring and iodine substituents to confirm regiochemistry .

- NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to identify deshielding effects from iodine (e.g., <sup>13</sup>C signals for C3/C4 typically shift downfield to ~60–90 ppm) .

- Mass spectrometry : Confirm molecular weight (expected [M+H]<sup>+</sup> ~435 g/mol) and isotopic patterns characteristic of diiodo substitution .

Q. What are the recommended protocols for handling and storing 1-<i>tert</i>-butyl-3,4-diiodo-1<i>H</i>-pyrazole?

- Stability : Store in amber glass bottles at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation .

- Solubility : Soluble in DMSO, DMF, or dichloromethane (10–50 mg/mL). Avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for diiodo-pyrazole derivatives?

- Case Study : Discrepancies in cytotoxicity may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., iodine) can enhance oxidative stress in cells, but steric bulk from the <i>tert</i>-butyl group may reduce membrane permeability .

- Resolution : Perform comparative studies using isosteric analogs (e.g., replacing iodine with bromine) and validate assays (MTT, LDH) across multiple cell lines .

Q. What strategies improve regioselectivity during diiodination of the pyrazole core?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer iodination to C3/C4 .

- Catalysis : Use Lewis acids (e.g., BF3·Et2O) to stabilize transition states favoring 3,4-substitution over 4,5-isomers .

- Table 1 : Optimized Iodination Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (3,4:4,5) |

|---|---|---|---|---|

| NIS | DMF | 0 | 68 | 9:1 |

| ICl | CH2Cl2 | 25 | 52 | 6:1 |

Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?

- DFT Calculations : Predict iodine’s impact on HOMO/LUMO levels and redox potential. For example, diiodo substitution lowers LUMO energy, increasing electrophilicity and potential DNA intercalation .

- Molecular Docking : Screen against target proteins (e.g., kinase ATP-binding sites) to prioritize synthetic targets .

Q. What experimental approaches validate the oxidative stress mechanisms of diiodo-pyrazoles?

- Assays :

- Total Antioxidant Capacity (TAC) : Quantify ROS scavenging using ABTS<sup>+</sup> or DPPH assays .

- Total Oxidative Stress (TOS) : Measure lipid peroxidation via malondialdehyde (MDA) levels in treated cell lysates .

- Controls : Include antioxidants (e.g., ascorbic acid) and pro-oxidants (e.g., H2O2) to benchmark results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.